

Spectroscopic data (NMR, IR, Mass Spec) for 1-(Dimethoxymethyl)-4-methoxybenzene.

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Compound of Interest

Compound Name:	1-(Dimethoxymethyl)-4-methoxybenzene
Cat. No.:	B1265740

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Spectroscopic Profile of 1-(Dimethoxymethyl)-4-methoxybenzene: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(dimethoxymethyl)-4-methoxybenzene** (CAS No. 2186-92-7), a versatile organic compound utilized in various research and development applications, including as a protecting group in organic synthesis and as an intermediate in the fragrance industry.^[1] The following sections present in-depth data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for **1-(dimethoxymethyl)-4-methoxybenzene** is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol.^[2] The structural and spectroscopic data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.29	d	2H	8.7	Ar-H (ortho to -CH(OCH ₃) ₂)
6.87	d	2H	8.7	Ar-H (ortho to -OCH ₃)
5.31	s	1H		-CH(OCH ₃) ₂
3.79	s	3H		Ar-OCH ₃
3.30	s	6H		-CH(OCH ₃) ₂

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
159.5	Ar-C (para to -CH(OCH ₃) ₂)
131.0	Ar-C (ipso to -CH(OCH ₃) ₂)
128.0	Ar-CH (ortho to -CH(OCH ₃) ₂)
113.7	Ar-CH (ortho to -OCH ₃)
103.2	-CH(OCH ₃) ₂
55.2	Ar-OCH ₃
52.5	-CH(OCH ₃) ₂

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
2955	C-H stretch (alkane)
2830	C-H stretch (methoxy)
1612, 1512	C=C stretch (aromatic)
1248	C-O stretch (aryl ether)
1170, 1095, 1037	C-O stretch (acetal)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
182	30	[M] ⁺ (Molecular Ion)
151	100	[M - OCH ₃] ⁺
121	80	[M - CH(OCH ₃) ₂] ⁺
108	20	[C ₇ H ₈ O] ⁺
91	15	[C ₇ H ₇] ⁺ (Tropylium ion)
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer. The sample of **1-(dimethoxymethyl)-4-methoxybenzene** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data was collected at a frequency of 400 MHz. For ¹³C NMR, spectra were obtained at a frequency of 100 MHz with proton decoupling.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium

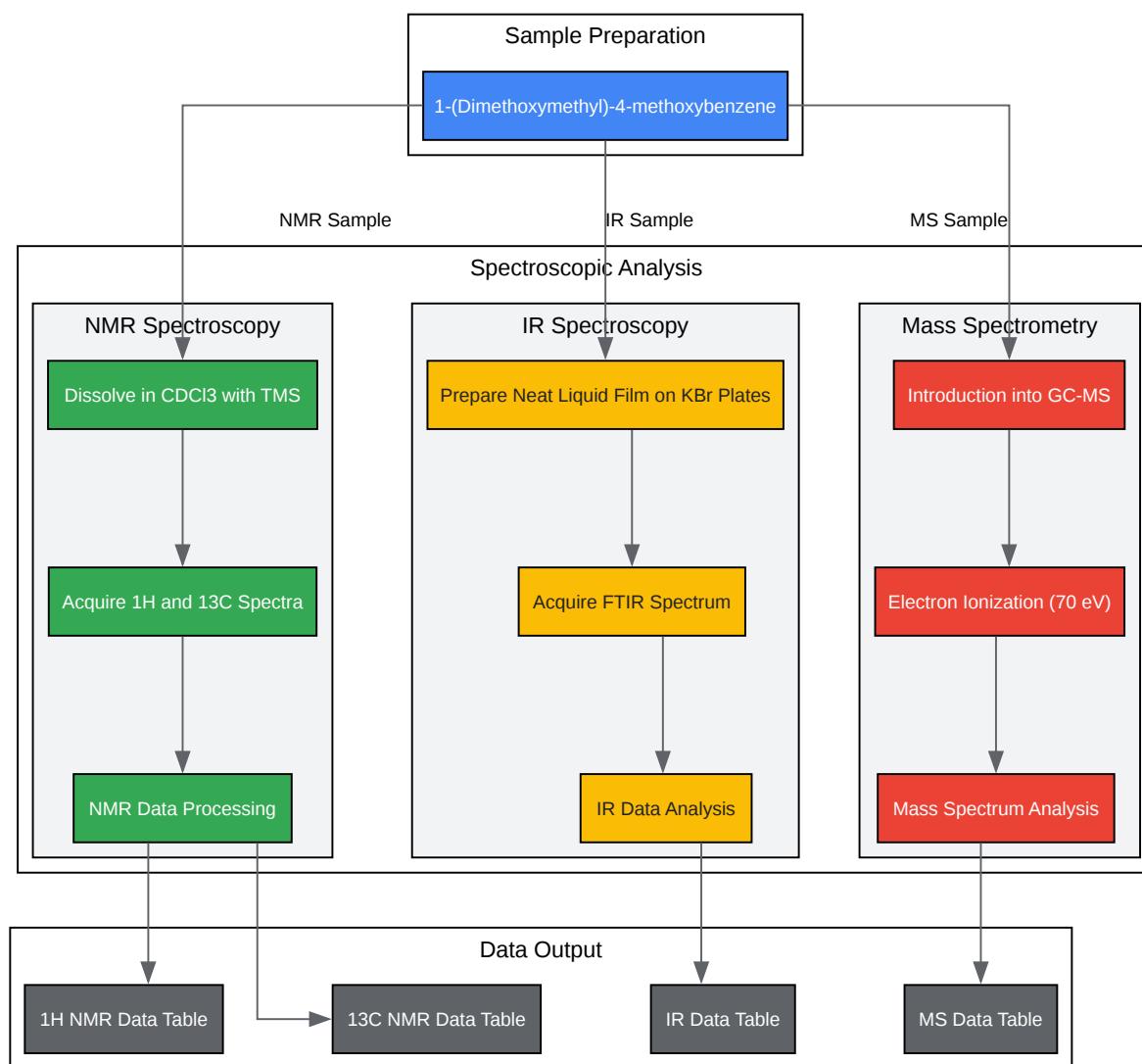
bromide (KBr) plates. The spectrum was recorded in the transmission mode over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS). The sample was introduced into the ion source where it was bombarded with a beam of electrons (70 eV). The resulting charged fragments were separated by a quadrupole mass analyzer and detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-(dimethoxymethyl)-4-methoxybenzene**.

Experimental Workflow for Spectroscopic Analysis

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Caption: Spectroscopic analysis workflow for **1-(dimethoxymethyl)-4-methoxybenzene**.

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References

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